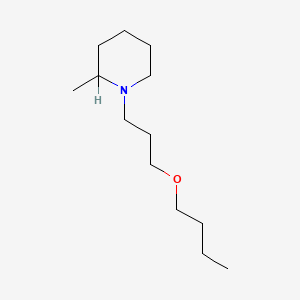

1-(3-Butoxypropyl)-2-methylpiperidine

Description

Contextualization of Piperidine (B6355638) Derivatives in Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a single nitrogen atom, is a foundational structure in organic chemistry. fiveable.menih.gov Its derivatives are ubiquitous, found in numerous natural products, particularly alkaloids, and form the core scaffold of many synthetic pharmaceuticals and agrochemicals. ijnrd.orgnih.gov The versatility of the piperidine moiety stems from its stable, saturated ring structure and the basicity of the secondary amine, which allows for a wide array of chemical transformations. fiveable.me

In medicinal chemistry, the piperidine scaffold is considered a "privileged structure" because its derivatives can interact with a diverse range of biological targets. researchgate.net The incorporation of a piperidine ring can enhance a molecule's pharmacological properties, such as solubility and bioavailability, while also providing a rigid framework that can be functionalized to optimize binding to specific receptors or enzymes. fiveable.memdpi.com Common reactions involving the piperidine nitrogen include alkylation, acylation, and cyclization, making it a versatile building block for constructing complex molecular architectures. fiveable.menih.gov

Historical and Structural Significance of the 2-Methylpiperidine (B94953) Moiety

The 2-methylpiperidine moiety, also known as α-pipecoline, is a significant structural unit in its own right. It is a chiral molecule, existing as two enantiomers, (R)-2-methylpiperidine and (S)-2-methylpiperidine, due to the stereocenter at the second carbon atom of the ring. This chirality is of paramount importance in the synthesis of pharmaceuticals, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or cause unwanted side effects.

Historically, 2-methylpiperidine is recognized as a component of various natural products. nih.gov Its synthesis and functionalization are well-established areas of organic chemistry. The methyl group at the 2-position influences the steric and electronic properties of the piperidine ring. It can direct the regioselectivity of further reactions and affects the conformational preference of the ring. For instance, in N-alkylation reactions, the steric hindrance from the 2-methyl group can influence the direction of attack of the incoming alkylating agent. cdnsciencepub.com 2-Methylpiperidine serves as a reactant for the synthesis of more complex molecules, including corticotropin-releasing factor receptor antagonists and certain anti-tumor agents. sigmaaldrich.com

Rationale for Investigating the 1-(3-Butoxypropyl) Substitution Pattern

The substitution of a chemical group at the nitrogen atom (position 1) of the piperidine ring is a common strategy to modulate the molecule's properties. The choice of a 1-(3-Butoxypropyl) group is deliberate and introduces several key features. This N-alkylation is a standard synthetic procedure, often achieved by reacting 2-methylpiperidine with an appropriate alkyl halide, such as 1-bromo-3-butoxypropane, typically in the presence of a base to neutralize the acid formed during the reaction. researchgate.netgoogle.com

The rationale for this specific substitution pattern can be understood by dissecting the substituent:

Butoxy Group (-O-CH₂CH₂CH₂CH₃) : The butyl ether portion significantly increases the lipophilicity (fat-solubility) of the compound compared to the parent 2-methylpiperidine. Modulating lipophilicity is a key aspect of drug design, as it affects absorption, distribution, metabolism, and excretion (ADME) properties. The ether oxygen can also act as a hydrogen bond acceptor, potentially influencing interactions with biological macromolecules. nih.gov

Investigating this substitution pattern allows researchers to systematically study how changes in lipophilicity and steric bulk, conferred by the butoxypropyl chain, affect the chemical or biological behavior of the 2-methylpiperidine scaffold. nih.gov

Scope and Objectives of Academic Inquiry on "1-(3-Butoxypropyl)-2-methylpiperidine"

Academic inquiry into a specific compound like this compound is typically driven by its potential role as a synthetic intermediate or as a candidate for screening in various applications. The primary objectives of such research often include:

Synthesis and Characterization : Developing efficient and high-yield synthetic routes to the compound. This involves optimizing reaction conditions for the N-alkylation of 2-methylpiperidine. researchgate.net Once synthesized, the compound is rigorously purified and its structure confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Physicochemical Profiling : Determining key physical and chemical properties. As indicated in public chemical databases, this includes calculating properties like molecular weight, XlogP (a measure of lipophilicity), and topological polar surface area, which are crucial for predicting its behavior in various chemical and biological systems. uni.lu

Exploration as a Building Block : Using the compound as an intermediate for the synthesis of more complex molecules. The functional groups present—a tertiary amine and an ether—allow for further chemical modifications, making it a potentially valuable precursor in multi-step synthetic campaigns.

The study of this molecule contributes to the broader understanding of structure-activity relationships within the vast family of piperidine derivatives. By synthesizing and characterizing novel derivatives, chemists expand the library of available compounds for various scientific investigations.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₇NO | uni.lu |

| Molecular Weight | 213.36 g/mol | uni.lu |

| Monoisotopic Mass | 213.20926 Da | uni.lu |

| XlogP (Predicted) | 3.0 | uni.lu |

| Topological Polar Surface Area | 12.5 Ų | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 7 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

63867-65-2 |

|---|---|

Molecular Formula |

C13H27NO |

Molecular Weight |

213.36 g/mol |

IUPAC Name |

1-(3-butoxypropyl)-2-methylpiperidine |

InChI |

InChI=1S/C13H27NO/c1-3-4-11-15-12-7-10-14-9-6-5-8-13(14)2/h13H,3-12H2,1-2H3 |

InChI Key |

QJOAUKVCMSZLOA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCCN1CCCCC1C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections."

The most logical and common disconnection point in N-alkylated piperidine (B6355638) derivatives is the bond between the nitrogen atom and the appended alkyl chain. This C-N bond disconnection is strategically sound as it corresponds to a reliable forward reaction, namely the N-alkylation of a secondary amine.

In the case of 1-(3-Butoxypropyl)-2-methylpiperidine, this disconnection simplifies the molecule into two key synthons: the 2-methylpiperidine (B94953) cation and the 3-butoxypropyl anion. The corresponding real-world chemical equivalents, or precursors, for these synthons are 2-methylpiperidine and a 3-butoxypropyl derivative equipped with a suitable leaving group, such as a halide (e.g., bromide or chloride).

Figure 1: Retrosynthetic Disconnection of the N-Alkyl Bond

This approach is advantageous because 2-methylpiperidine is a well-known heterocyclic amine, and the synthesis of the butoxypropyl side chain can be addressed independently.

Further deconstruction of the butoxypropyl precursor can be envisioned by disconnecting the ether linkage (C-O bond). This fragmentation is based on the principles of the Williamson ether synthesis. This disconnection yields a butoxy anion synthon and a 3-halopropyl cation synthon.

The corresponding synthetic equivalents would be butanol (or sodium butoxide) and a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane). This allows the butoxypropyl side chain to be constructed from simpler and more readily available starting materials.

Synthesis of Key Precursors and Intermediates

The success of the total synthesis relies on the efficient preparation of the key building blocks identified during the retrosynthetic analysis.

2-Methylpiperidine, also known as α-pipecoline, is a crucial secondary amine precursor. The most prevalent industrial and laboratory-scale synthesis involves the catalytic hydrogenation of 2-methylpyridine (B31789) (2-picoline). chemicalbook.comdtic.mil 2-Picoline itself is commonly isolated from coal tar or synthesized through the condensation of acetaldehyde (B116499) with ammonia. wikipedia.org

The hydrogenation of the pyridine (B92270) ring to a piperidine ring is a robust and high-yielding transformation. dtic.mil Various catalysts can be employed for this reduction, with reaction conditions influencing the efficiency and purity of the product.

| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | Reference |

| Ruthenium on Carbon | 80-100 | 100-120 | Methanol (B129727) | >95 | mdpi.com |

| Rhodium on Alumina (B75360) | 3-5 | 25-50 | Ethanol (B145695) | High | General Knowledge |

| Nickel | 170-200 | 170-200 | None | High | dtic.mil |

| Cobalt-based | 50 | 100 | Dioxane | >99 | nih.gov |

The second key intermediate is an alkyl halide containing the butoxypropyl chain, such as 1-bromo-3-butoxypropane or 1-chloro-3-butoxypropane. These can be prepared through several established methods.

One common route is a two-step process starting from 1,3-propanediol (B51772). The first step involves a Williamson ether synthesis, where 1,3-propanediol is reacted with a butyl halide (e.g., butyl bromide) in the presence of a base to form 3-butoxy-1-propanol (B156417). The subsequent step is the conversion of the terminal alcohol group to a halide.

For 1-Chloro-3-butoxypropane : The intermediate 3-butoxy-1-propanol can be treated with reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl) with a catalyst such as benzenesulfonic acid. chemicalbook.comgoogle.comlibretexts.org

For 1-Bromo-3-butoxypropane : The alcohol can be converted to the bromide using phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid and sulfuric acid. libretexts.org

An alternative strategy involves starting with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane. Reaction with sodium butoxide in an appropriate solvent like tetrahydrofuran (B95107) (THF) would selectively displace one of the halides, typically the more reactive bromide, to form the desired product. The selectivity is driven by the difference in reactivity between the C-Br and C-Cl bonds.

| Starting Material | Reagent 1 | Reagent 2 | Product | Typical Yield (%) |

| 3-Butoxy-1-propanol | Thionyl Chloride (SOCl₂) | Pyridine | 1-Chloro-3-butoxypropane | ~85 |

| 3-Butoxy-1-propanol | Phosphorus Tribromide (PBr₃) | - | 1-Bromo-3-butoxypropane | ~80-90 |

| 1-Bromo-3-chloropropane | Sodium Butoxide | THF | 1-Chloro-3-butoxypropane | Variable |

The purity of the key intermediates, 2-methylpiperidine and the halogenated 3-butoxypropyl derivative, is critical for the final N-alkylation step to proceed cleanly and in high yield.

Purification of 2-Methylpiperidine : The crude product from the hydrogenation of 2-picoline may contain unreacted starting material and catalyst residues. The primary method for purification is fractional distillation, taking advantage of the difference in boiling points between 2-picoline (129 °C) and 2-methylpiperidine (118-119 °C). chemicalbook.comsigmaaldrich.comnih.gov Acid-base extraction can also be employed. The amine can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by adding a strong base before final extraction and distillation. For obtaining enantiomerically pure forms, resolution using a chiral acid like (-)-mandelic acid can be performed to form diastereomeric salts that are separable by crystallization. tandfonline.com

Purification of Halogenated 3-Butoxypropyl Derivatives : These intermediates are typically purified by distillation under reduced pressure to prevent decomposition at high temperatures. scribd.com Prior to distillation, the crude product is usually washed with water to remove any water-soluble starting materials or byproducts, a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize any residual acid, and finally with brine to aid in the removal of water. scribd.com Anhydrous drying agents like magnesium sulfate (B86663) or sodium sulfate are used to remove trace water before the final distillation.

Direct Synthetic Routes to "this compound"

Direct synthetic routes offer the most straightforward methods for the preparation of this compound, typically involving a single key bond-forming step.

N-alkylation is a common and effective method for the synthesis of tertiary amines from secondary amines like 2-methylpiperidine. This can be accomplished through two main pathways: nucleophilic substitution and reductive amination.

The nucleophilic substitution pathway involves the reaction of 2-methylpiperidine with a 3-butoxypropyl electrophile. In this reaction, the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the butoxypropyl chain and displacing a leaving group.

A typical electrophile for this reaction is 1-bromo-3-butoxypropane. The reaction is generally carried out in the presence of a base to neutralize the hydrobromic acid byproduct, thus preventing the protonation of the starting amine and driving the reaction to completion. Common bases include inorganic carbonates such as potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) (Et₃N). The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) being preferred as they can effectively solvate the cation of the base while not interfering with the nucleophilicity of the amine. researchgate.net

The general reaction is as follows:

2-methylpiperidine + 1-bromo-3-butoxypropane → this compound + HBr

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product is typically isolated through an aqueous workup to remove the salt byproduct and excess base, followed by purification, often by distillation or column chromatography.

Reductive amination provides an alternative route to N-alkylation, involving the reaction of 2-methylpiperidine with 3-butoxypropanal (B3046877). This process occurs in two stages within a single pot: the initial formation of an iminium ion intermediate from the condensation of the amine and the aldehyde, followed by the in-situ reduction of this intermediate to the target tertiary amine.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective choice. It is capable of reducing the iminium ion in the presence of the unreacted aldehyde. Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be used, often in a slightly acidic medium to facilitate iminium ion formation. Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is another viable, though often more technologically demanding, option. rsc.org

2-methylpiperidine + 3-butoxypropanal --[Reducing Agent]--> this compound

This method is often favored due to its high efficiency and the avoidance of using alkyl halides, which can be lachrymatory and have higher toxicity.

While less common for the synthesis of simple N-alkylpiperidines compared to nucleophilic substitution and reductive amination, catalytic coupling reactions could theoretically be employed. For instance, a Buchwald-Hartwig amination could be envisioned between 2-methylpiperidine and a butoxypropyl derivative bearing a suitable leaving group, catalyzed by a palladium complex. However, for a simple, unfunctionalized substrate like this compound, such methods are generally not cost-effective or necessary, as the classical methods are highly efficient.

Multi-step syntheses can also be designed to produce this compound, often starting from more readily available precursors. One plausible route begins with the alkylation of 2-methylpyridine with 1-bromo-3-butoxypropane to form the corresponding N-(3-butoxypropyl)-2-methylpyridinium bromide. This intermediate can then be reduced to the target piperidine. The reduction of the pyridinium (B92312) salt can be achieved through catalytic hydrogenation using catalysts such as platinum oxide (PtO₂) or rhodium on alumina (Rh/Al₂O₃) under hydrogen pressure. This two-step process allows for the construction of the carbon skeleton prior to the formation of the saturated heterocyclic ring.

Step 1: 2-methylpyridine + 1-bromo-3-butoxypropane → N-(3-butoxypropyl)-2-methylpyridinium bromide Step 2: N-(3-butoxypropyl)-2-methylpyridinium bromide --[H₂, Catalyst]--> this compound

This approach can be advantageous if the starting pyridine derivative is more accessible or cost-effective than 2-methylpiperidine for a particular application.

N-Alkylation Reactions

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters for optimization include the choice of reagents, solvent, temperature, and reaction time.

For the nucleophilic substitution route, the choice of base and solvent significantly impacts the reaction rate and yield. A strong, non-nucleophilic base is preferred to avoid side reactions. The temperature can also be adjusted; while higher temperatures can increase the reaction rate, they may also lead to the formation of elimination byproducts.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 80 | 12 | 85 |

| 2 | NaH | THF | 60 | 8 | 78 |

| 3 | Et₃N | MeCN | 80 | 24 | 75 |

| 4 | K₂CO₃ | MeCN | 80 | 18 | 82 |

Table 1. Optimization of Nucleophilic Substitution for the Synthesis of this compound.

In the case of reductive amination , the pH of the reaction medium can be a critical factor, especially when using pH-sensitive reducing agents like NaBH₃CN. The stoichiometry of the reactants is also important; a slight excess of the reducing agent is typically used to ensure complete conversion of the iminium intermediate.

| Entry | Reducing Agent | Solvent | pH | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH(OAc)₃ | Dichloromethane | ~7 | 25 | 92 |

| 2 | NaBH₃CN | Methanol | 5-6 | 25 | 88 |

| 3 | H₂/Pd-C | Ethanol | N/A | 50 | 85 |

| 4 | NaBH(OAc)₃ | Tetrahydrofuran | ~7 | 25 | 90 |

Table 2. Effect of Reducing Agent and Solvent on the Yield of Reductive Amination.

Solvent Effects

The choice of solvent is critical in the synthesis of N-alkylated piperidines as it can significantly influence reaction rates, yields, and even the reaction mechanism. ajgreenchem.com The solvent's role extends beyond simply dissolving reactants; it can stabilize transition states and intermediates, thereby affecting the reaction's energetic profile. chemicalforums.com

In N-alkylation reactions , the polarity of the solvent plays a crucial role. Polar aprotic solvents such as acetonitrile and dimethylformamide (DMF) are often effective as they can solvate the transition state and are suitable for nucleophilic substitution reactions. researchgate.net The use of polar protic solvents like ethanol or methanol can also be effective, although they can participate in hydrogen bonding, which may affect the nucleophilicity of the amine. ajgreenchem.comchemicalforums.com Studies on analogous reactions have shown that the rate of reaction can be lower in solvents with very high dielectric constants, like methanol, compared to those with slightly lower dielectric constants, like ethanol, at the same temperature. ajgreenchem.com The choice between polar protic and aprotic solvents can also influence the reaction pathway, favoring SN2 over SN1 mechanisms, for example. chemicalforums.com

For reductive amination , the solvent must be compatible with both the iminium ion formation and the subsequent reduction step. Alcohols like methanol or ethanol are commonly used as they can facilitate both stages of the reaction and are compatible with common reducing agents like sodium borohydride. organic-chemistry.org

The table below summarizes the general effects of different solvent classes on N-alkylation reactions.

| Solvent Class | Examples | Dielectric Constant (ε) | General Effects on N-Alkylation |

| Polar Protic | Methanol, Ethanol, Water | High (e.g., Methanol ≈ 33) | Can stabilize both reactants and transition states through hydrogen bonding. May slow down some SN2 reactions by solvating the nucleophile. |

| Polar Aprotic | Acetonitrile, DMF, DMSO | High (e.g., Acetonitrile ≈ 37) | Effectively solvates cations, leaving the nucleophile more reactive. Often accelerates SN2 reactions. |

| Non-Polar Aprotic | Toluene, Hexane, Dichloromethane (DCM) | Low (e.g., Toluene ≈ 2.4) | Generally less effective for these reactions unless phase-transfer catalysts are used. May be used in specific catalytic systems. |

This table presents generalized effects; specific outcomes can vary based on all reaction components.

Temperature and Pressure Parameters

Temperature is a key parameter that directly influences the rate of reaction for the synthesis of this compound. As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy. For N-alkylation reactions, temperatures can range from room temperature to reflux conditions, depending on the reactivity of the alkylating agent and the solvent used. researchgate.net For less reactive alkyl halides, heating to 70°C or higher may be necessary to achieve a reasonable reaction time. researchgate.net

Microwave irradiation has emerged as a technique to significantly accelerate these reactions, often reducing reaction times from hours to minutes. researchgate.net This is particularly effective in aqueous media for the N-alkylation of amines with alkyl halides. researchgate.netrsc.org

In reductive amination, the reaction temperature is typically controlled to manage the two distinct steps: iminium ion formation and reduction. The initial condensation may be performed at room temperature, followed by controlled addition of the reducing agent, sometimes at lower temperatures to manage reactivity.

Pressure is generally not a critical parameter for liquid-phase N-alkylation or reductive amination reactions using common hydrides. However, if catalytic transfer hydrogenation or direct hydrogenation with H₂ gas is employed for the reduction step, pressure becomes a significant factor. Hydrogenation reactions are often carried out under elevated pressures of hydrogen (e.g., 1-10 bar or higher) to increase the concentration of dissolved hydrogen and enhance the reaction rate. mdpi.com

| Parameter | Typical Range | Influence on Synthesis |

| Temperature | 25°C - 120°C (Conventional Heating) | Higher temperatures increase reaction rates but can also lead to side products. Optimization is key. |

| Up to 150°C (Microwave) | Dramatically reduces reaction times. | |

| Pressure | Atmospheric (for most methods) | Standard for N-alkylation with alkyl halides and reductive amination with chemical hydrides. |

| 1 - 60 bar (for catalytic hydrogenation) | Necessary when using H₂ gas as the reductant to ensure sufficient gas solubility and reaction rate. |

Catalytic Considerations

Catalysis offers more efficient and selective pathways for the synthesis of N-alkylated amines. For the synthesis of this compound, catalysts can be employed in both reductive amination and, more innovatively, in N-alkylation with alcohols.

In reductive amination , while strong reducing agents can be used stoichiometrically, catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) is a common alternative. organic-chemistry.org This method uses hydrogen gas as the terminal reductant. Acid catalysts are sometimes used to accelerate the initial formation of the iminium ion.

A particularly atom-economical and green approach is the N-alkylation of amines with alcohols via a "hydrogen borrowing" or "hydrogen auto-transfer" mechanism. rsc.org This process involves the temporary oxidation of the alcohol (e.g., 3-butoxypropan-1-ol) to the corresponding aldehyde, catalyzed by a transition metal complex. The aldehyde then reacts with the amine (2-methylpiperidine) to form an iminium ion, which is subsequently reduced by the same metal catalyst using the hydrogen "borrowed" from the alcohol. This method is highly efficient and produces only water as a byproduct. rsc.orgrsc.org Various noble-metal catalysts based on Iridium and Ruthenium have proven highly effective for this transformation. rsc.orgacs.org More recently, efforts have focused on developing catalysts from more abundant and less expensive non-noble metals like titanium, cobalt, and manganese. acs.orgresearchgate.net

| Catalytic Strategy | Catalyst Examples | Reactants | Key Advantages |

| Catalytic Reductive Amination | Pd/C, PtO₂, Raney Ni | 2-Methylpiperidine + 3-Butoxypropanal + H₂ | Uses clean and inexpensive H₂ as the reductant. |

| Hydrogen Borrowing | Iridium-NHC complexes, Ruthenium complexes rsc.orgacs.org | 2-Methylpiperidine + 3-Butoxypropan-1-ol | High atom economy; water is the only byproduct; avoids the need for a pre-synthesized aldehyde or alkyl halide. rsc.org |

| Non-Noble Metal Catalysis | Titanium hydroxide (B78521), Cobalt(II) complexes acs.orgorganic-chemistry.org | 2-Methylpiperidine + 3-Butoxypropan-1-ol | Lower cost and greater sustainability compared to noble metal catalysts. |

Novel Synthetic Approaches and Green Chemistry Principles in Compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes, guided by the principles of green chemistry. rsc.org The synthesis of this compound can be significantly improved by incorporating these principles.

The hydrogen borrowing strategy stands out as a prime example of a green synthetic method. rsc.org By using an alcohol (3-butoxypropan-1-ol) directly as the alkylating agent, this approach avoids the use of toxic and waste-generating alkyl halides. The only byproduct is water, leading to a very high atom economy. rsc.org The development of heterogeneous, recyclable catalysts for this process further enhances its green credentials. researchgate.net

Another key principle of green chemistry is the use of safer solvents. Research has demonstrated the feasibility of conducting N-alkylation reactions in aqueous media , often accelerated by microwave irradiation. researchgate.netrsc.org Water is a non-toxic, non-flammable, and inexpensive solvent, making it an excellent alternative to volatile organic compounds (VOCs).

Flow chemistry represents a novel technological approach that offers significant advantages in terms of safety, efficiency, and scalability. A continuous flow synthesis of related N-alkylated piperidines has been demonstrated using techniques like flow electrochemistry. nih.gov This method allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, better selectivity, and inherently safer processes compared to traditional batch reactions.

The development of catalysts based on earth-abundant metals like titanium and manganese is another important area of research. acs.orgresearchgate.net These catalysts can replace expensive and rare precious metals like iridium and ruthenium, reducing the cost and environmental impact of the synthesis. researchgate.net For instance, titanium hydroxide has been shown to be a cheap, stable, and efficient heterogeneous catalyst for the N-alkylation of amines with alcohols. acs.orgresearchgate.net

By integrating these novel approaches—such as hydrogen borrowing catalysis, the use of aqueous solvents, and flow chemistry—the synthesis of this compound can be made significantly more efficient, safer, and environmentally sustainable.

Chemical Reactivity and Derivatization Studies

Reactivity at the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring is the central point of its reactivity, allowing it to act as a base and a nucleophile. The presence of a methyl group at the 2-position introduces steric hindrance that can influence the rate and outcome of reactions at the nitrogen center.

As a tertiary amine, the piperidine nitrogen readily undergoes protonation in the presence of acids to form a quaternary ammonium (B1175870) salt. This reaction is a fundamental acid-base neutralization. The basicity of 1-(3-Butoxypropyl)-2-methylpiperidine is comparable to other N-alkylpiperidines. The N-alkyl group (butoxypropyl) and the C-alkyl group (2-methyl) are electron-donating, which slightly increases the electron density on the nitrogen atom compared to piperidine itself, thereby enhancing its basicity. wikipedia.org The pKa of protonated piperidine is 11.22. wikipedia.org N-methylation slightly increases this value, and it is expected that the N-butoxypropyl group would have a similar effect.

The equilibrium between the free base and its conjugate acid is dependent on the pH of the solution. This characteristic is crucial in contexts where pH control can modulate the molecule's physical and chemical properties, such as its solubility in aqueous media.

Table 1: Comparison of Basicity (pKa) for Piperidine and Related Compounds

| Compound | pKa of Conjugate Acid | Key Structural Feature |

|---|---|---|

| Piperidine | 11.22 | Unsubstituted secondary amine |

| N-Methylpiperidine | 10.46 | N-alkylation |

| 2-Methylpiperidine (B94953) | 11.23 | C-alkylation |

Note: The pKa for the title compound is estimated based on structurally similar molecules.

While the tertiary nitrogen of this compound lacks a proton and thus cannot form stable amides or sulfonamides through direct acylation or sulfonylation, it can react with acylating and sulfonylating agents. Reaction with highly reactive acyl chlorides can lead to the formation of acylammonium salts. These salts are typically unstable but can serve as reactive intermediates in certain synthetic transformations.

More contemporary methods allow for the functionalization of tertiary amines. For instance, dehydrogenative sulfonylation can occur at the carbon atom alpha to the nitrogen. This type of reaction, often mediated by a catalyst, results in the formation of a β-sulfonyl enamine, introducing a sulfonyl group adjacent to the piperidine ring. researchgate.net Similarly, reactions with sulfonyl chlorides under specific conditions, such as those promoted by CS2/Et2NH, can lead to the sulfonylation of the heterocyclic ring system, although this is more established for aromatic N-heterocycles. mdpi.com

The piperidine nitrogen can act as a nucleophile and attack an alkyl halide or other suitable electrophile, resulting in the formation of a quaternary ammonium salt. This process, known as quaternization, is a classic SN2 reaction. nih.gov The reaction permanently introduces a positive charge on the nitrogen atom, significantly altering the molecule's properties.

The rate of quaternization is influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent. The 2-methyl group in this compound can sterically hinder the approach of the electrophile, potentially slowing the reaction compared to an unsubstituted N-alkylpiperidine. nih.gov Common alkylating agents include methyl iodide, ethyl bromide, and benzyl (B1604629) bromide. researchgate.net

Table 2: Example Quaternization Reactions

| Alkylating Agent | Product | Typical Solvent |

|---|---|---|

| Methyl Iodide (CH₃I) | 1-(3-Butoxypropyl)-1,2-dimethylpiperidin-1-ium iodide | Acetonitrile (B52724) |

| Ethyl Bromide (CH₃CH₂Br) | 1-(3-Butoxypropyl)-1-ethyl-2-methylpiperidin-1-ium bromide | DMF |

Transformations of the Butoxypropyl Side Chain

The butoxypropyl side chain offers an alternative site for chemical modification, primarily centered on the ether linkage.

The ether bond in the butoxypropyl group is generally stable but can be cleaved under harsh, acidic conditions. wikipedia.org The most common reagents for ether cleavage are strong hydrohalic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orglibretexts.org The reaction mechanism involves the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). orgoreview.com A subsequent nucleophilic attack by the halide ion (Br⁻ or I⁻) on one of the adjacent carbon atoms cleaves the C-O bond. orgoreview.com

In the case of this compound, the cleavage would occur via an SN2 mechanism. The halide nucleophile would attack the less sterically hindered carbon of the butoxy group, leading to the formation of 3-(2-methylpiperidin-1-yl)propan-1-ol and the corresponding 1-halobutane.

Reaction Scheme: Ether Cleavage with HBr this compound + HBr (excess) → 3-(2-Methylpiperidin-1-yl)propan-1-ol + 1-Bromobutane

Following the ether cleavage reaction to produce 3-(2-methylpiperidin-1-yl)propan-1-ol, the newly formed terminal hydroxyl group can be used as a handle for a variety of functional group interconversions. ub.eduslideshare.net This opens up a pathway to a wide array of new derivatives.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent.

Conversion to Halide: The alcohol can be converted into an alkyl halide. For example, reaction with thionyl chloride (SOCl₂) would yield 1-(3-chloropropyl)-2-methylpiperidine, while phosphorus tribromide (PBr₃) would yield the corresponding bromo-derivative.

Nucleophilic Substitution: The resulting alkyl halides are versatile electrophiles for SN2 reactions. They can be reacted with a range of nucleophiles to introduce new functional groups, such as azides (with NaN₃), nitriles (with NaCN), or thiols (with NaSH).

Table 3: Potential Functional Group Interconversions from 3-(2-methylpiperidin-1-yl)propan-1-ol

| Reagent(s) | Product Functional Group | Resulting Compound Name |

|---|---|---|

| PCC | Aldehyde | 3-(2-Methylpiperidin-1-yl)propanal |

| KMnO₄ | Carboxylic Acid | 3-(2-Methylpiperidin-1-yl)propanoic acid |

| SOCl₂ | Alkyl Chloride | 1-(3-Chloropropyl)-2-methylpiperidine |

| PBr₃ | Alkyl Bromide | 1-(3-Bromopropyl)-2-methylpiperidine |

| 1. SOCl₂2. NaN₃ | Azide | 1-(3-Azidopropyl)-2-methylpiperidine |

These derivatization strategies highlight the chemical versatility of this compound, making it a valuable starting material for creating a library of structurally diverse compounds.

Oxidative and Reductive Modifications

The chemical behavior of this compound under oxidative and reductive conditions is dictated by the tertiary amine of the piperidine ring and the ether functional group.

Oxidative Modifications: The tertiary amine of the piperidine ring is susceptible to oxidation. Common oxidative transformations for N-alkylpiperidines include N-oxidation and C-H functionalization adjacent to the nitrogen atom.

N-Oxidation: Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) would likely yield the corresponding N-oxide. The formation of this compound N-oxide introduces a new chiral center at the nitrogen atom, potentially leading to diastereomers. The lengthening of the alkyl chain in 1-alkylpiperidine N-oxides has been shown to influence their cytotoxic activity in some studies. nih.gov

α-Functionalization: Oxidation of the C-H bonds alpha to the piperidine nitrogen (the C2 and C6 positions) can occur, often proceeding through an iminium ion intermediate. nih.govacs.org Reagents like mercury(II)-EDTA have been used for the dehydrogenation of substituted piperidines. researchgate.net For this compound, oxidation at the less substituted C6 position might be favored to relieve steric hindrance from the 2-methyl group. This iminium ion intermediate can then be trapped by various nucleophiles to introduce new substituents at the C6 position. Photocatalytic methods have also emerged for the regioselective α-hydroxylation of N-Boc protected piperidines. chemrxiv.org

Oxidation of the Butoxypropyl Side Chain: While the piperidine ring is generally more reactive, strong oxidizing conditions could potentially lead to cleavage of the ether linkage or oxidation of the terminal butyl group.

Reductive Modifications: The piperidine ring of this compound is already a fully saturated heterocycle and is therefore generally resistant to further reduction under typical catalytic hydrogenation conditions. Reductive processes would primarily be relevant if unsaturated functionalities were introduced into the molecule. For instance, if an oxidative process were to generate an enamine, this could be subsequently reduced. The synthesis of piperidine derivatives often involves the reduction of corresponding pyridine (B92270) precursors using catalysts such as platinum oxide or through asymmetric hydrogenation methods. nih.govnih.gov

Stereochemical Aspects of Chemical Transformations

The presence of a chiral center at the 2-position of the piperidine ring in this compound introduces important stereochemical considerations in its chemical transformations.

Diastereoselective and Enantioselective Synthesis of Analogues

The synthesis of analogues of this compound with controlled stereochemistry is a key aspect of medicinal chemistry research. Various strategies have been developed for the diastereoselective and enantioselective synthesis of substituted piperidines.

Diastereoselective Synthesis: Diastereoselectivity can often be achieved by substrate control, where the existing chiral center at C2 directs the stereochemical outcome of a reaction at another position. For instance, the hydrogenation of a pyridine precursor with a chiral auxiliary or the cyclization of a chiral acyclic precursor can lead to the formation of specific diastereomers. ajchem-a.com The reduction of substituted pyridines can be influenced by the catalyst and reaction conditions to favor the formation of either cis or trans isomers. nih.gov

Enantioselective Synthesis: Enantioselective synthesis of piperidine analogues can be accomplished through asymmetric catalysis. For example, the asymmetric hydrogenation of prochiral pyridinium salts using chiral iridium or rhodium catalysts has been shown to produce enantioenriched piperidines. nih.gov Chiral auxiliaries can also be employed to guide the stereochemical course of reactions, followed by their subsequent removal.

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships of this compound, the synthesis of a library of analogues with systematic modifications to its different structural components is necessary.

Modifications of the Butoxy Moiety

The butoxy group offers a site for considerable structural variation to probe its influence on biological activity.

| Modification Strategy | Example of Resulting Moiety | Rationale for Modification |

| Chain Length Variation | Ethoxy, Hexyloxy | To investigate the effect of alkyl chain length on lipophilicity and binding pocket interactions. |

| Branching | Isobutoxy, tert-Butoxy | To explore the impact of steric bulk near the ether oxygen. |

| Introduction of Unsaturation | Butenyloxy, Butynyloxy | To introduce conformational rigidity and potential for alternative binding interactions. |

| Cyclic Substituents | Cyclohexoxy, Phenoxy | To assess the influence of larger, more rigid groups on activity. researchgate.netnih.gov |

| Functional Group Incorporation | Methoxyethoxy, Hydroxybutoxy | To modulate polarity, solubility, and introduce hydrogen bonding capabilities. |

These modifications can typically be achieved by reacting 2-methylpiperidine with a suitably functionalized propyl halide or by N-alkylation with an aldehyde followed by reductive amination.

Alterations to the Propyl Linker Length and Branching

The three-carbon propyl linker connecting the piperidine nitrogen to the butoxy group can also be modified to understand the optimal spatial relationship between these two moieties.

| Modification Strategy | Example of Resulting Linker | Rationale for Modification |

| Linker Length Variation | Ethyl, Butyl, Pentyl | To determine the optimal distance for biological activity. |

| Branching on the Linker | 2-Methylpropyl, 1-Methylpropyl | To introduce conformational constraints and explore steric effects within the binding site. |

| Incorporation of Heteroatoms | e.g., -(CH2)2-O-(CH2)2- | To alter the physicochemical properties and potential hydrogen bonding interactions. |

The synthesis of these analogues would involve the use of different alkylating agents in the N-alkylation of 2-methylpiperidine. Structure-activity relationship studies on related piperidine analogues have shown that the nature of the linker and the substituents on attached aromatic rings can significantly impact binding affinity and selectivity for biological targets. nih.gov

Derivatization of the 2-Methyl Group

An extensive review of the scientific literature was conducted to identify studies focused on the chemical derivatization of the 2-methyl group of this compound and related 2-methylpiperidine compounds. The objective was to gather detailed research findings on reactions that specifically modify this methyl substituent.

Despite a thorough search for relevant research articles and patents, no specific examples of the successful derivatization of the 2-methyl group on the piperidine ring of this compound or other 2-methylpiperidine analogues were identified. The available literature on the reactivity of 2-methylpiperidine derivatives predominantly focuses on reactions at other positions of the molecule. These include:

N-Alkylation and N-Acylation: Modifications at the piperidine nitrogen atom.

C-H Functionalization of the Piperidine Ring: Reactions involving the carbon atoms of the piperidine ring itself, particularly at the C2, C3, and C4 positions.

Notably, research on the reactivity of the exocyclic 2-methyl group is not prominently featured in the reviewed literature. While the deprotonation of a methyl group with a strong base followed by reaction with an electrophile is a plausible synthetic strategy, no specific instances of this approach being successfully applied to the 2-methyl group of a 2-methylpiperidine scaffold were found in the conducted searches.

Consequently, due to the absence of published research findings on this specific topic, no data tables or detailed discussions of derivatization reactions for the 2-methyl group can be provided at this time. Further experimental investigation would be required to explore the reactivity of this functional group and develop methods for its derivatization.

Computational and Theoretical Chemistry Studies

Conformational Analysis and Energy Landscapes of "1-(3-Butoxypropyl)-2-methylpiperidine"

The conformational preferences of this compound are primarily dictated by the piperidine (B6355638) ring, which typically adopts a low-energy chair conformation to minimize angular and torsional strain. The key variables are the orientations of the 2-methyl group and the N-(3-Butoxypropyl) substituent, as well as the conformation of the flexible N-alkyl chain.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) methods, utilizing force fields like AMBER or OPLS, are instrumental in efficiently exploring the vast conformational space of flexible molecules such as this compound. These simulations can predict the geometries and relative energies of various conformers.

For 2-substituted N-alkylpiperidines, the primary equilibrium is between conformers with the 2-methyl group in an axial or equatorial position. Molecular dynamics (MD) simulations can further illuminate the dynamic behavior of these conformers in different environments (e.g., in a vacuum or solvated). nih.govresearchgate.netmdpi.com MD simulations would track the trajectory of atoms over time, revealing the frequencies of conformational transitions and the stability of intermolecular interactions, such as hydrogen bonding in protic solvents. nih.govdovepress.com

The simulation process typically involves:

Energy Minimization: The initial structure is optimized to find a local energy minimum.

Equilibration: The system is gradually heated to a target temperature and equilibrated at constant pressure to simulate realistic conditions.

Production Run: The simulation is run for an extended period to sample a representative range of molecular conformations and calculate thermodynamic properties. dovepress.com

These simulations would likely show that the piperidine ring predominantly exists in a chair conformation. The flexible butoxypropyl chain would explore numerous rotameric states, with its preferred conformation influenced by steric interactions with the piperidine ring.

Quantum Chemical Calculations of Stable Conformations

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide more accurate energetic and geometric information for the most stable conformers identified by molecular mechanics. rsc.org A key conformational aspect in 2-methylpiperidine (B94953) derivatives is the relative orientation of the methyl group.

In simple N-alkyl-2-methylpiperidines, there is a delicate balance of steric and electronic effects. For 1,2-dimethylpiperidine, the conformer with the 2-methyl group in the equatorial position is generally favored to avoid 1,3-diaxial interactions. nih.gov However, the size and nature of the N-substituent can alter this preference. The bulky N-substituent can engage in a pseudo-allylic (A1,3) strain with an equatorial 2-methyl group. This strain can favor a conformation where the 2-methyl group is axial. nih.govrsc.org

For this compound, DFT calculations would be necessary to precisely determine the energy difference (ΔG) between the axial and equatorial conformers of the 2-methyl group. Studies on analogous N-acylpiperidines have shown that the axial conformer can be favored by as much as 3.2 kcal/mol. nih.gov While the butoxypropyl group is not an acyl group, its steric bulk could still significantly influence this equilibrium.

Table 1: Representative Calculated Energy Differences for 2-Methylpiperidine Conformers

| Compound | Favored Conformer (2-Methyl Position) | ΔG (kcal/mol) (axial - equatorial) | Reference |

|---|---|---|---|

| 1,2-Dimethylpiperidine | Equatorial | +1.8 | nih.gov |

| 1-Phenyl-2-methylpiperidine | Axial | -1.0 | nih.gov |

| 1-Acetyl-2-methylpiperidine | Axial | -3.2 | nih.gov |

This table presents data for analogous compounds to illustrate the energetic principles governing the conformational preferences in 2-methylpiperidine derivatives.

Electronic Structure Investigations

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The energy and localization of these orbitals in this compound provide insights into its behavior as a nucleophile and its potential reaction sites. researchgate.netdergipark.org.tr

HOMO: For N-alkylpiperidines, the HOMO is typically localized on the nitrogen atom, corresponding to its lone pair of electrons. This makes the nitrogen atom the primary site for nucleophilic attack and reactions with electrophiles, such as protonation or alkylation. libretexts.orgresearchgate.net

LUMO: The LUMO is generally distributed over the C-H and C-N antibonding orbitals of the piperidine ring and the alkyl substituent. This orbital would accept electrons in reactions with nucleophiles, although such reactions are less common for this type of saturated amine.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netdergipark.org.tr A smaller gap suggests higher reactivity. Calculations on related piperidine derivatives show how substituents can modulate this gap and, consequently, the molecule's electronic properties and reactivity. nih.gov

Table 2: Illustrative FMO Data for a Substituted Piperidine Analog

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | 0.55 |

| HOMO-LUMO Gap (ΔE) | 6.75 |

Note: These values are hypothetical and serve to illustrate the typical output of a DFT calculation for FMO analysis on a similar molecule.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. libretexts.orgchemrxiv.org It is a valuable tool for visualizing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): The most electron-rich region would be centered on the nitrogen atom due to its lone pair of electrons. The oxygen atom of the butoxy group would also exhibit a region of negative potential. These are the sites most likely to interact with electrophiles or act as hydrogen bond acceptors. researchgate.net

Positive Potential (Blue): Electron-poor regions would be found around the hydrogen atoms, particularly those attached to the carbon atoms adjacent to the electronegative nitrogen and oxygen atoms.

The MEP map provides a visual confirmation of the reactivity predictions from FMO analysis, highlighting the nitrogen lone pair as the most significant site for electrophilic attack. researchgate.net

Reaction Mechanism Elucidation for Synthetic Pathways

The most common synthetic route to this compound is the N-alkylation of 2-methylpiperidine. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. ucalgary.ca

Computational chemistry can be used to model this reaction pathway, providing critical information about its energetics and mechanism. mdpi.comresearchgate.net A typical computational study would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (2-methylpiperidine and a 3-butoxypropyl halide or sulfonate) and the product.

Transition State Search: Locating the transition state (TS) structure for the SN2 reaction. For an SN2 reaction, this would involve the backside attack of the piperidine nitrogen on the electrophilic carbon of the butoxypropyl group, with simultaneous breaking of the carbon-leaving group bond. masterorganicchemistry.com The TS would feature a trigonal bipyramidal geometry at the reacting carbon. masterorganicchemistry.com

The reaction involves the HOMO of the 2-methylpiperidine (the nitrogen lone pair) attacking the LUMO of the 3-butoxypropyl electrophile (the σ* antibonding orbital of the C-Leaving Group bond). sciforum.net Computational models can confirm that this orbital interaction is favorable. The presence of a base like K2CO3 is often used in practice to neutralize the H-X byproduct, and its role can also be implicitly or explicitly modeled. researchgate.net Alternative, more modern methods might involve metallaphotoredox catalysis, which proceeds through a radical-based mechanism rather than a traditional SN2 pathway. nih.gov

Transition State Characterization

A search of scholarly databases and computational chemistry literature yielded no specific studies on the transition state characterization of reactions involving this compound. Such studies would typically involve quantum mechanical calculations to identify the geometry and energy of transition state structures for processes like conformational changes or chemical reactions, but this research has not been published for this specific molecule.

Energy Barrier Calculations

There are no available published data concerning the energy barrier calculations for this compound. These calculations would quantify the activation energy required for specific conformational isomerizations or chemical transformations, providing insight into the molecule's dynamic behavior and reactivity.

Prediction of Spectroscopic Signatures (Theoretical)

While theoretical predictions of spectroscopic signatures (e.g., NMR, IR, Raman) are common for novel compounds, specific computational studies detailing these predictions for this compound are not found in the literature. Research on the core structure, 2-methylpiperidine, has utilized Density Functional Theory (DFT) to analyze its vibrational spectra, but these findings have not been extended to the full this compound molecule. nih.gov

Ligand-Receptor Interaction Modeling (Computational Perspective, excluding clinical outcomes)

No molecular docking or molecular dynamics simulation studies detailing the interaction of this compound with any specific biological receptor have been published. Computational studies in this area are extensive for the broader class of piperidine derivatives, often exploring their binding modes and affinities with various targets. nih.govrsc.org However, this compound has not been the subject of such a published computational investigation.

Advanced Analytical Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are instrumental in determining the molecular structure of a compound by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the butoxypropyl chain, and the methyl group. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (multiplicity) would indicate adjacent protons.

¹³C NMR Spectroscopy would reveal the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts would provide information about the electronic environment of each carbon atom (e.g., carbons bonded to nitrogen or oxygen would appear at different shifts than alkyl carbons).

Mass Spectrometry (MS) Techniques (EI, ESI, HRMS, MS/MS)

Mass Spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

Electron Ionization (EI) would likely lead to fragmentation of the molecule, providing a characteristic fragmentation pattern that could be used for identification.

Electrospray Ionization (ESI) is a softer ionization technique that would likely produce a protonated molecule [M+H]⁺, allowing for the determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular formula of the compound by providing a highly accurate mass measurement.

Tandem Mass Spectrometry (MS/MS) would involve isolating the parent ion and inducing fragmentation to gain further structural information.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their vibrational frequencies. For 1-(3-Butoxypropyl)-2-methylpiperidine, these techniques would be expected to show characteristic bands for C-H stretching and bending vibrations of the alkyl groups, C-N stretching of the tertiary amine, and C-O-C stretching of the ether linkage. A study on 2- and 3-methylpiperidine (B147322) provides an example of how vibrational spectra are analyzed for similar structures.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating the compound from any impurities and for assessing its purity.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) would be used to separate the compound from any volatile impurities. The retention time of the compound would be a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate).

GC-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. This technique would allow for the confirmation of the identity of the compound eluting from the GC column and the identification of any co-eluting impurities based on their mass spectra.

Without experimental data, any further discussion would be purely speculative and would not adhere to the strict requirements for scientifically accurate and detailed research findings for this compound.

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. The method's versatility allows for the analysis of the compound in various matrices. A typical HPLC method for N-substituted piperidines would involve a reversed-phase approach.

For instance, a reversed-phase HPLC (RP-HPLC) method could be developed using a C18 column. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent such as acetonitrile (B52724). nih.gov The gradient or isocratic elution would be optimized to achieve adequate separation of the target compound from any impurities or related substances. Detection is commonly performed using an ultraviolet (UV) detector, although the lack of a strong chromophore in this compound might necessitate derivatization to enhance its UV absorbance. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a significant advantage by coupling the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This is particularly useful for a compound like this compound, which may not have a strong UV chromophore. The mass spectrometer can detect the protonated molecule ([M+H]⁺), providing molecular weight information and enabling highly selective detection even in complex mixtures. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and provide structural information through fragmentation analysis.

A potential LC-MS method for this compound would likely employ similar chromatographic conditions as an HPLC method, but with a mobile phase compatible with mass spectrometry, such as using formic acid or ammonium (B1175870) acetate (B1210297) as modifiers instead of non-volatile phosphates.

Table 1: Illustrative HPLC and LC-MS Parameters for Analysis of Piperidine Derivatives

| Parameter | HPLC | LC-MS |

| Column | Inertsil C18 (250 x 4.6 mm) nih.gov | Primesep 100 (150 x 4.6 mm) sielc.com |

| Mobile Phase | Water (0.1% Phosphoric Acid) : Acetonitrile (32:68, v/v) nih.gov | Water : Acetonitrile with Sulfuric Acid sielc.com |

| Flow Rate | 1.0 mL/min nih.gov | Not Specified |

| Detection | UV nih.gov | Mass Spectrometry |

| Temperature | 30°C nih.gov | Not Specified |

Chiral Chromatography for Enantiomeric Purity

The 2-methylpiperidine (B94953) moiety in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, determining the enantiomeric purity is crucial. Chiral chromatography is the most common and reliable method for separating and quantifying enantiomers. americanpharmaceuticalreview.comjackwestin.com

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. jackwestin.com For piperidine derivatives, various types of CSPs could be employed, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The choice of the CSP and the mobile phase (often a mixture of alkanes and alcohols in normal-phase mode) is critical for achieving successful enantioseparation. americanpharmaceuticalreview.com

While specific methods for the chiral separation of this compound are not detailed in the available literature, methodologies developed for other 2-substituted piperidines can provide a starting point. For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been monitored using chiral HPLC, demonstrating the feasibility of separating enantiomers within this class of compounds. whiterose.ac.uk

Table 2: General Approaches to Chiral Chromatography of Piperidine Derivatives

| Parameter | Description |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) americanpharmaceuticalreview.com |

| Mobile Phase | Typically a non-polar organic solvent with a polar modifier (e.g., hexane/isopropanol) |

| Detection | UV, Circular Dichroism (CD), or Mass Spectrometry (MS) |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound, or a salt thereof, can be obtained in a crystalline form, X-ray diffraction analysis can provide definitive information about its molecular structure, conformation, and stereochemistry in the solid state. mdpi.com

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. For N-substituted piperidines, X-ray crystallography can confirm the chair conformation of the piperidine ring and the relative orientation of the substituents. nih.govpsu.edu

While there are no specific X-ray crystallography studies reported for this compound in the searched literature, the structures of other piperidinium (B107235) salts have been successfully determined using this technique, providing insights into their crystal packing and intermolecular interactions. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element (carbon, hydrogen, nitrogen, etc.) present in the molecule. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula (C₁₃H₂₇NO for this compound).

A close agreement between the experimentally found and theoretically calculated values serves as a crucial verification of the compound's purity and elemental composition. This technique is routinely employed in the characterization of newly synthesized compounds, including N-substituted piperazines and piperidines, to confirm their identity. nih.govrsc.org

Table 3: Theoretical Elemental Composition of this compound (C₁₃H₂₇NO)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 13 | 156.143 | 73.18% |

| Hydrogen | H | 1.008 | 27 | 27.216 | 12.76% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.56% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.50% |

| Total | 213.365 | 100.00% |

An extensive review of scientific literature and databases reveals a significant lack of specific non-clinical data for the chemical compound This compound . As a result, a detailed article on its biological activity and mechanistic interrogation, as per the requested outline, cannot be constructed at this time.

Scientific investigation into the specific interactions of this compound with molecular targets and its effects on cellular pathways appears to be limited or not publicly available. Searches for data pertaining to its activity in receptor binding assays, enzyme inhibition or activation studies, and protein-ligand interaction profiling did not yield specific results for this compound. Similarly, information regarding its impact on cellular signaling pathways through in vitro cell-based assays and its cellular uptake and subcellular localization is not documented in the available literature.

While research exists for other piperidine derivatives, which are known to interact with a range of biological targets including G-protein coupled receptors (GPCRs) and ion channels, and some exhibit enzyme-inhibiting properties, this information is not directly applicable to this compound. The biological and chemical properties of a molecule are highly specific to its unique structure. Therefore, extrapolating data from related but distinct compounds would be scientifically inaccurate and speculative.

The absence of published research prevents the creation of the requested data tables and a thorough analysis of the compound's non-clinical biological activity. Further empirical research, including in vitro and cellular assays, would be necessary to elucidate the pharmacological and biological profile of this compound.

Biological Activity and Mechanistic Interrogation Non Clinical Focus

Structure-Activity Relationship (SAR) at the Molecular and Cellular Level

The biological activity of N-substituted 2-methylpiperidines is intricately linked to their three-dimensional structure and the physicochemical properties of their substituents. Both the piperidine (B6355638) core and the N-alkyl chain play crucial roles in determining how the molecule interacts with its biological targets.

Influence of Piperidine Core Modifications on Target Interactions

The piperidine ring serves as a fundamental scaffold, and modifications to this core can significantly alter biological activity. The positioning and nature of substituents on the ring are critical for target interaction and affinity.

Systematic studies on various piperidine-based compounds have shown that all substituents on the piperidine core can play an important role in biological inhibition or activation. nih.gov The 2-methyl group in 1-(3-Butoxypropyl)-2-methylpiperidine is a key feature influencing its pharmacological profile. Research on analogous 2-methylpiperidine (B94953) opiates has indicated that the presence of this methyl group can diminish affinity at certain targets, such as the µ-opioid receptor. nih.gov This reduction in affinity is often attributed to steric hindrance, where the methyl group unfavorably interacts with a localized area of the receptor binding site, thereby decreasing conformational flexibility. nih.gov

| Modification | Observation | Potential Rationale | Reference Compound Class |

|---|---|---|---|

| Addition of 2-methyl group | Diminished affinity at µ-opioid receptors. | Unfavorable steric interaction with the receptor binding site; reduced conformational flexibility. nih.gov | 3-Phenylpiperidine Opiates nih.gov |

| General Substituents | All four substituent positions on the piperidine core can be important for inhibitory activity. | Each substituent contributes to the overall shape, electronics, and binding interactions of the molecule. nih.gov | Farnesyltransferase Inhibitors nih.gov |

| Stereochemistry | Enantiomers can exhibit significantly different potencies. For example, (+)-enantiomers showed more potent inhibition in a series of farnesyltransferase inhibitors. | Receptor binding sites are chiral, leading to stereospecific interactions with ligands. nih.gov | Farnesyltransferase Inhibitors nih.gov |

Impact of Butoxypropyl Chain Variations on Biological Efficacy (In Vitro)

The N-substituent, in this case, the butoxypropyl chain, is a major determinant of receptor affinity and selectivity. The length, flexibility, and constituent groups of this chain are pivotal for establishing effective interactions with biological targets.

Structure-activity relationship studies on analogous N-substituted piperidines demonstrate that the linker between the piperidine nitrogen and a terminal functional group plays a crucial role in binding affinity. nih.gov For phenoxyalkylpiperidines, a related class of compounds, variations in the length of the alkyl chain significantly impact receptor binding. For example, homologation, or the lengthening of a linker chain, has been shown in some dipeptide analogs to cause a decrease in binding affinity, suggesting an optimal length for interaction with the target's binding pocket. nih.gov

The butoxy portion of the side chain also contributes significantly to the molecule's properties, particularly its lipophilicity. Altering the terminal alkoxy group (e.g., from butoxy to methoxy (B1213986) or ethoxy) would modulate this lipophilicity, which in turn affects membrane permeability and target engagement. In a series of phenoxyalkylpiperidines, compounds with a p-methoxy substitution on the terminal phenyl ring generally showed different receptor selectivity profiles compared to those with a p-chloro substitution, highlighting the electronic and steric influence of the chain's terminus.

| Chain Variation (Analog) | Predicted Effect on Efficacy | Rationale Based on Analog Studies | Reference Compound Class |

|---|---|---|---|

| Shortening the propyl linker (e.g., to ethyl) | Likely alters binding affinity; may increase or decrease depending on the target. | Optimal linker length is critical for positioning the terminal group within the binding site. nih.govnih.gov | Alkyl/Phenylalkyl Piperidines nih.gov |

| Lengthening the propyl linker (e.g., to pentyl) | May decrease binding affinity due to suboptimal orientation or steric clashes. nih.gov | Homologation of linkers in similar molecules often reduces affinity. nih.gov | Dipeptide Analogs nih.gov |

| Modifying the butoxy group (e.g., to ethoxy) | Alters lipophilicity and potentially receptor interactions. | The terminal group influences overall physicochemical properties and can interact directly with the receptor. | N-alkoxyalkylpiperidines researchgate.net |

| Introducing unsaturation into the chain | Increases rigidity, which could enhance or reduce affinity by constraining the molecule into a specific conformation. | Conformational restriction can improve binding by reducing the entropic penalty. | General SAR Principles |

Investigation of Pharmacological Mechanisms (excluding therapeutic outcomes)

Understanding the precise mechanism by which a compound exerts its effects at the molecular level is fundamental. This involves characterizing its action as an agonist or antagonist and exploring more complex interactions such as allosteric modulation.

Agonist/Antagonist Characterization

N-substituted piperidine derivatives can exhibit a wide spectrum of pharmacological activities, including agonist, antagonist, or inverse agonist effects, depending on their specific structure and the receptor system involved.

For example, the compound ACP-103, an N-substituted piperidine derivative, is characterized as a potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonist. nih.gov It competitively antagonizes the binding of radioligands to the receptor and demonstrates potent inverse agonist activity in functional assays. nih.gov In other contexts, piperidine analogs have been developed as highly potent and selective µ-opioid receptor (MOR) agonists. nih.gov Furthermore, some piperidines have been engineered to have a mixed pharmacological profile, acting as agonists at one receptor subtype (e.g., MOR) while simultaneously acting as antagonists at another (e.g., delta opioid receptor, DOR). nih.gov This dual activity is achieved by carefully tuning the structure of the N-substituent and other parts of the molecule. nih.gov A series of phenoxyalkylpiperidines have also been identified as sigma-1 (σ1) receptor agonists.

| Compound Class/Example | Receptor Target | Characterization | Key Finding |

|---|---|---|---|

| ACP-103 | 5-HT2A Receptor | Inverse Agonist nih.gov | Demonstrates high affinity and potent inverse agonist activity in functional cell-based assays. nih.gov |

| Alkyl/Phenylalkyl Piperidines | µ-Opioid Receptor (MOR) | Agonist nih.gov | Certain analogs are highly potent and selective MOR agonists. nih.gov |

| 4-Substituted Piperidines | MOR / DOR | Mixed Agonist/Antagonist nih.gov | Compounds can display MOR agonism while simultaneously showing DOR antagonism. nih.gov |

| Phenoxyalkylpiperidines | Sigma-1 (σ1) Receptor | Agonist | Exhibits high-affinity binding and functional agonism at σ1 receptors. |

Allosteric Modulation Studies

Beyond direct activation (agonism) or inhibition (antagonism) at the primary (orthosteric) binding site, some N-substituted piperidines have been found to act as allosteric modulators. These molecules bind to a topographically distinct site on the receptor, thereby altering the receptor's conformation and modulating the effects of the endogenous ligand.

Studies on N-benzyl piperidines have identified specific analogs that function as allosteric modulators of the human serotonin (B10506) transporter (hSERT). nih.gov For instance, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine was found to have little direct affinity for the transporter but acted as an allosteric modulator of its binding and function. nih.gov Similarly, investigations into novel muscarinic ligands have utilized allosteric models of drug-receptor interaction in their design. researchgate.net Some of these N-substituted piperidine salts were found to be non-competitive antagonists, suggesting they bind to a secondary, allosteric site to exert their effect. researchgate.net This mechanism is distinct from competitive antagonism, where the ligand directly blocks the orthosteric site.

| Compound Class | Target | Mechanism | Key Evidence |

|---|---|---|---|

| N-Benzyl Piperidines | Serotonin Transporter (SERT) | Allosteric Modulator nih.gov | Modulates hSERT binding and function despite having low affinity for the primary binding site. nih.gov |

| N-Substituted Piperidine Salts | Muscarinic Receptors | Non-competitive Antagonist researchgate.net | In functional assays, completely abolished agonist activation in a non-competitive manner, indicating binding at a secondary (allosteric) site. researchgate.net |

Potential Non Medical Applications and Functionalization

Role as a Chemical Precursor in Organic Synthesis

The structure of 1-(3-Butoxypropyl)-2-methylpiperidine makes it a potentially valuable precursor in organic synthesis for the creation of more complex molecules. The piperidine (B6355638) ring itself is a common scaffold in medicinal chemistry and materials science. ijnrd.orgtandfonline.com

The secondary amine functionality of the piperidine ring, after potential dealkylation of the butoxypropyl group, could serve as a nucleophile in various reactions. Furthermore, the existing stereocenter at the 2-position of the piperidine ring could be exploited in asymmetric synthesis to generate chiral molecules. rsc.orgacs.orgnih.gov The butoxypropyl chain also offers a site for further chemical modification. For instance, cleavage of the ether bond could yield a hydroxyl group, which could then be functionalized in numerous ways.

Key Reactive Sites for Synthetic Elaboration:

| Site | Potential Transformation | Resulting Functionality |

| Piperidine Nitrogen | N-dealkylation | Secondary Amine |

| Piperidine Ring (C-H bonds) | C-H activation/functionalization | Substituted Piperidine |

| Ether Oxygen | Ether cleavage | Alcohol, Alkene |

| Terminal Butyl Group | Oxidation | Carboxylic Acid, Aldehyde |

The synthesis of highly functionalized piperidines is an active area of research, with methods such as multicomponent reactions being employed to create diverse molecular architectures from simple starting materials. tandfonline.comtandfonline.com this compound could potentially be synthesized through the N-alkylation of 2-methylpiperidine (B94953) with a 3-butoxypropyl halide or tosylate. researchgate.net

Exploration in Material Science Applications (e.g., Polymer Additives, Surfactants)

The amphiphilic nature of this compound, possessing both a hydrophilic amine head and a hydrophobic alkyl ether tail, suggests its potential utility in material science, particularly as a surfactant or a polymer additive.